molecular formula C13H8BrFN2 B13681828 6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine

6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13681828
M. Wt: 291.12 g/mol
InChI Key: NSNJGWNKDIDNNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and bromination. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substituted Derivatives: Products with various functional groups replacing the bromine atom.

    Coupled Products: Biaryl or alkyne derivatives with extended conjugation and potential biological activity.

Scientific Research Applications

6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular functions. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for diverse chemical modifications. This makes it a valuable compound in drug discovery and material science .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine?

The compound can be synthesized via microwave-assisted reactions or cross-coupling methodologies . Microwave irradiation (e.g., 150–200 W, 10–30 min) significantly reduces reaction times and improves yields (65–85%) by enabling uniform heating and precise temperature control . For functionalization at the 6-bromo position, Suzuki-Miyaura coupling with aryl boronic acids is effective, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water (70–80°C, 12–24 h) .

Q. How is the molecular structure of this compound characterized?

X-ray crystallography and DFT calculations are critical for structural elucidation. For example, XRD analysis reveals dihedral angles between the imidazo[1,2-a]pyridine core and substituents (e.g., 24.6°–44.2° for fluorophenyl groups), influencing electronic properties . NMR spectroscopy (¹H, ¹³C, ¹⁹F) and Hirshfeld surface analysis further validate substituent positioning and intermolecular interactions .

Q. What are the common chemical reactions involving the bromine substituent?

The bromine atom at the 6-position undergoes nucleophilic aromatic substitution (e.g., with amines or thiols) and cross-coupling reactions (e.g., Suzuki, Stille). Reaction conditions (solvent, temperature, catalyst) must be optimized to avoid competing pathways. For example, Pd(dba)₂/XPhos in dioxane at 100°C achieves >90% coupling efficiency with aryl boronic esters .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

Discrepancies often arise from substituent effects or assay variability . For instance, fluorophenyl groups may enhance selectivity for kinase targets but reduce solubility, skewing IC₅₀ values. To resolve this:

  • Conduct dose-response studies across multiple cell lines.
  • Use molecular docking to correlate substituent orientation with binding affinity (e.g., fluorine’s electronegativity vs. steric hindrance) .
  • Validate results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What computational methods are used to predict the compound’s reactivity and stability?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps (4.5–5.2 eV), which influence charge transfer in catalytic reactions . Molecular dynamics (MD) simulations assess stability under physiological conditions (e.g., solvation in PBS buffer) and predict degradation pathways (e.g., hydrolysis at the imidazole ring) .

Q. How does the 3-fluorophenyl group influence electronic properties and intermolecular interactions?

The electron-withdrawing fluorine alters the compound’s π-electron density, increasing electrophilicity at the imidazo[1,2-a]pyridine core. This enhances reactivity in SNAr reactions but may reduce π-π stacking in crystal lattices. Hammett constants (σₚ ≈ 0.06) and NMR chemical shifts (δ ¹⁹F ≈ -110 ppm) quantify these effects .

Q. What strategies mitigate poor solubility in aqueous media for biological assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the 3-position via post-synthetic modification .
  • Nanoparticle encapsulation : PEGylated liposomes improve bioavailability (e.g., 80% encapsulation efficiency) .

Q. How do alternative catalytic systems (e.g., Ni, Cu) compare to Pd in cross-coupling reactions?

While Pd catalysts (e.g., Pd(OAc)₂) offer high yields (>90%), Ni-catalyzed systems (e.g., NiCl₂(dme)/PCy₃) are cost-effective for large-scale synthesis but require rigorous oxygen-free conditions. Cu-mediated Ullman coupling is less efficient (40–60% yield) but suitable for electron-deficient aryl halides .

Q. What experimental approaches identify biological targets of this compound?

  • Chemical proteomics : Use biotin-tagged analogs for pull-down assays followed by LC-MS/MS analysis .
  • Kinase profiling screens : Test against panels of 400+ kinases (e.g., DiscoverX) to identify off-target effects .
  • CRISPR-Cas9 knockouts : Validate target engagement in cellular models .

Q. How stable is this compound under varying storage conditions?

Stability studies show:

  • Solid state : Stable at -20°C for >2 years (desiccated, inert atmosphere) .
  • Solution (DMSO) : Degrades by 10% after 6 months at 4°C; avoid freeze-thaw cycles .
  • Light sensitivity : Store in amber vials to prevent photodegradation (t½ ≈ 14 days under UV light) .

Properties

Molecular Formula

C13H8BrFN2

Molecular Weight

291.12 g/mol

IUPAC Name

6-bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8BrFN2/c14-10-4-5-13-16-12(8-17(13)7-10)9-2-1-3-11(15)6-9/h1-8H

InChI Key

NSNJGWNKDIDNNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN3C=C(C=CC3=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.